

LC-MS/MS method for Hydroxy Saxagliptin quantification

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Compound of Interest

Compound Name:	Hydroxy Saxagliptin-15N,D2 Hydrochloride
CAS No.:	1309934-05-1
Cat. No.:	B570144

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An in-depth technical guide and validated protocol for the quantification of Saxagliptin and its active metabolite, 5-Hydroxy Saxagliptin, in human plasma using LC-MS/MS.

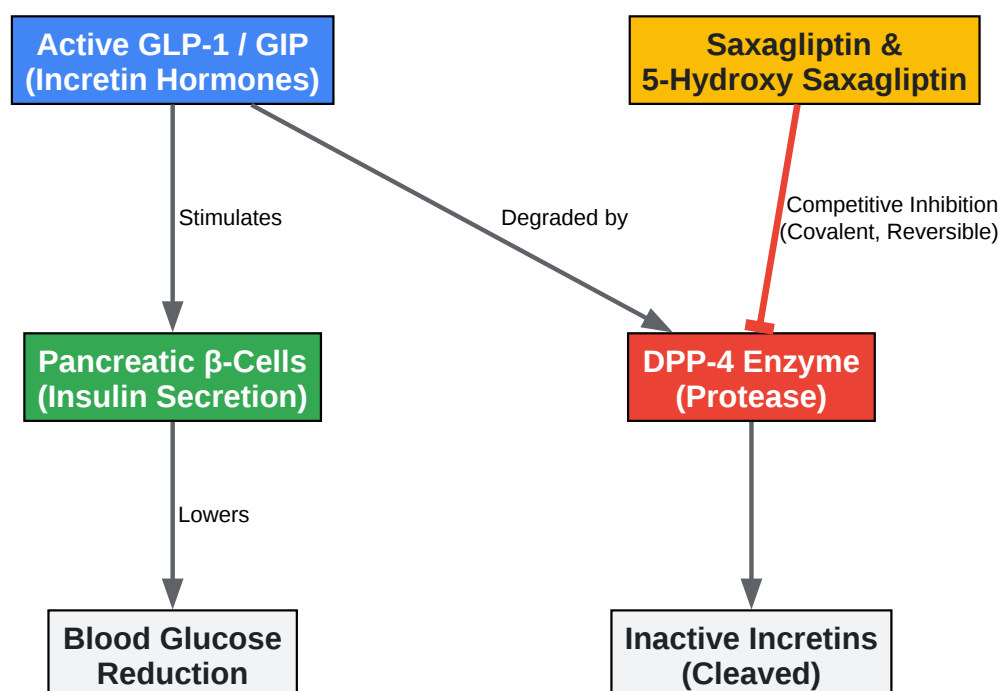
Scientific Rationale & Target Biology

Saxagliptin is a highly potent, reversible, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor prescribed for the management of type 2 diabetes mellitus. In vivo, saxagliptin is extensively metabolized by the hepatic cytochrome P450 3A4/5 (CYP3A4/5) enzymes into its major pharmacologically active metabolite, 5-hydroxy saxagliptin[1]. Because 5-hydroxy saxagliptin retains approximately 50% of the parent drug's DPP-4 inhibitory potency, regulatory agencies require the simultaneous quantification of both the parent drug and the metabolite to accurately determine the total active moiety exposure during pharmacokinetic (PK) profiling.

The Bioanalytical Challenge: Specific Binding

The primary hurdle in developing a robust LC-MS/MS method for these analytes is their mechanism of action. Both saxagliptin and 5-hydroxy saxagliptin bind specifically to the circulating DPP-4 enzyme in human plasma, forming a reversible cyanopyrrolidine adduct[1]. At

low physiological concentrations (sub-ng/mL), this specific binding—compounded by general non-specific plasma protein binding—sequesters the analytes. If the extraction protocol fails to disrupt this protein-drug complex, the method will suffer from severe negative bias, poor extraction recovery, and non-linear calibration curves near the lower limit of quantification (LLOQ).



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Mechanism of action: Saxagliptin and 5-hydroxy saxagliptin inhibiting DPP-4 to enhance GLP-1.

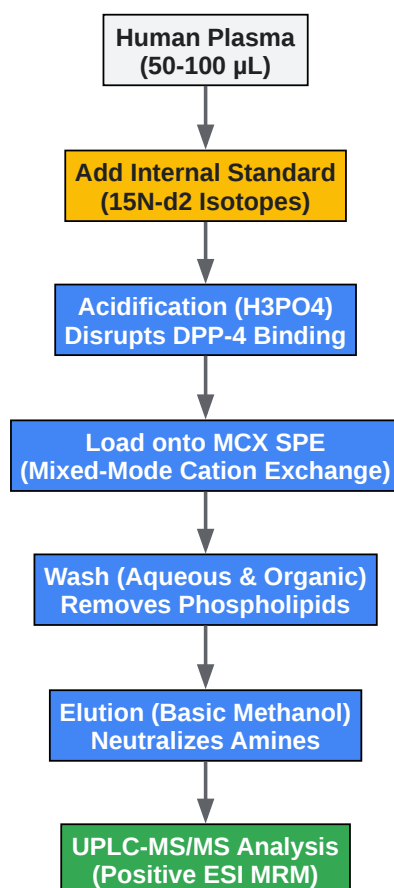
Methodological Design & Causality

To overcome the binding challenges and eliminate matrix effects, this protocol utilizes an orthogonal Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE)[2].

- Causality of Acidification: By pre-treating the plasma with phosphoric acid (dropping the pH < 2.0), we achieve two critical outcomes simultaneously. First, the low pH denatures the DPP-4

enzyme, breaking the specific binding complex and releasing 100% of the 5-hydroxy saxagliptin[1]. Second, it protonates the primary amine groups on both analytes, ensuring they carry a strong positive charge.

- **Causality of Mixed-Mode Wash Steps:** Once the positively charged analytes are locked onto the MCX sorbent, we can employ a highly aggressive 100% organic wash (Methanol). This strips away neutral lipids, phospholipids, and non-basic proteins that typically cause ion suppression in the mass spectrometer.
- **Chromatographic Resolution:** Saxagliptin and its metabolite can form inactive epimers/isomers in solution. High-resolution UPLC using a High Strength Silica (HSS) C18 column is mandatory to chromatographically separate 5-hydroxy saxagliptin from its inactive isomers before they enter the mass spectrometer, preventing the overestimation of the active drug[1].



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Mixed-mode Solid Phase Extraction (SPE) workflow for optimal recovery of saxagliptin analytes.

Step-by-Step Experimental Protocol

Reagents and Materials

- Reference Standards: Saxagliptin, 5-Hydroxy Saxagliptin.
- Internal Standards (IS): Stable isotope-labeled Saxagliptin-15N-d2 and 5-Hydroxy Saxagliptin-15N-d2[3]. (Note: SIL-IS is critical as it co-elutes with the analytes, self-correcting any residual matrix suppression in real-time).
- Extraction Plate: Oasis MCX 96-well μ Elution Plate (30 μ m)[2].
- Reagents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid, Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH), and Ammonium Acetate.

Sample Preparation (SPE μ Elution)

- Aliquot: Transfer 50 μ L of human plasma (K₂EDTA) into a 96-well sample collection plate.
- Spike IS: Add 10 μ L of the SIL-IS working solution (e.g., 20 ng/mL) to all wells except blanks. Vortex for 30 seconds.
- Acidification: Add 50 μ L of 4% H₃PO₄ in water to each well. Vortex rigorously for 2 minutes to ensure complete denaturation of DPP-4.
- Conditioning: Condition the MCX μ Elution plate with 200 μ L Methanol, followed by 200 μ L Water.
- Loading: Transfer the entire acidified plasma sample (~110 μ L) onto the conditioned SPE plate. Apply a gentle vacuum to draw the sample through at 1-2 drops per second.
- Aqueous Wash: Wash the wells with 200 μ L of 2% Formic Acid in water.

- Organic Wash: Wash the wells with 200 μ L of 100% Methanol. Apply maximum vacuum for 1 minute to dry the sorbent bed.
- Elution: Elute the target analytes into a clean collection plate using 2 \times 25 μ L of 5% NH₄OH in Methanol. The high pH neutralizes the analytes, releasing them from the cation exchange sites.
- Dilution: Dilute the final eluate with 50 μ L of LC-MS grade water. (Diluting the strong organic eluent prevents solvent-induced peak broadening upon injection).

LC-MS/MS Conditions

- Analytical Column: ACQUITY UPLC HSS C18 (100 mm \times 2.1 mm, 1.7 μ m).
- Column Temperature: 45°C.
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0)^[4].
- Mobile Phase B: Acetonitrile.
- Gradient Program: 20% B to 80% B over 3.5 minutes, followed by a column wash at 95% B and re-equilibration.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2.0 μ L.

Table 1: Mass Spectrometry Parameters (Positive ESI, MRM Mode)^[2]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Saxagliptin	316.22	180.19	25	15
5-Hydroxy Saxagliptin	332.30	196.20	25	18
Saxagliptin-15N-d2 (IS)	319.20	183.20	25	15

Self-Validating Quality Control System

To ensure the trustworthiness and regulatory compliance of the data, the following self-validating checks must be integrated into every analytical batch:

- **System Suitability Test (SST):** Prior to injecting biological samples, inject a low-quality control (LQC) standard six consecutive times. The relative standard deviation (RSD) of the peak area must be $\leq 5\%$.
- **Matrix Effect Evaluation (Post-Column Infusion):** Continuously infuse a neat solution of 5-hydroxy saxagliptin post-column while injecting an extracted blank plasma sample. A flat baseline at the retention time of the analytes confirms that the SPE wash steps successfully removed phospholipid suppressors.
- **Incurred Sample Reanalysis (ISR):** Re-extract and re-analyze 10% of the study samples on a separate day. The difference between the original and ISR calculated concentrations must be within $\pm 20\%$ for at least 67% of the samples to prove method reproducibility[4].

Quantitative Data & Validation Summary

The method demonstrates exceptional sensitivity and linearity, fully compliant with FDA/EMA bioanalytical method validation guidelines. The use of μ Elution SPE allows for sub-ng/mL detection limits without the need for time-consuming evaporation and reconstitution steps[3],[5].

Table 2: Method Validation Performance Summary

Validation Parameter	Saxagliptin	5-Hydroxy Saxagliptin
Dynamic Calibration Range	0.10 - 50.0 ng/mL	0.20 - 100.0 ng/mL
Lower Limit of Quantification (LLOQ)	0.10 ng/mL	0.20 ng/mL
Linearity (r^2)	> 0.999 ($1/x^2$ weighting)	> 0.999 ($1/x^2$ weighting)
Inter-day Precision (% RSD)	$\leq 6.0\%$	$\leq 7.8\%$
Accuracy (% Bias)	97.0% - 104.0%	94.6% - 104.8%
Extraction Recovery	$\sim 100\%$	$\sim 71\%$

(Note: While 5-hydroxy saxagliptin recovery is ~71% due to its higher polarity, the use of its specific stable-isotope labeled internal standard ensures absolute quantitative accuracy and precision[2].)

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